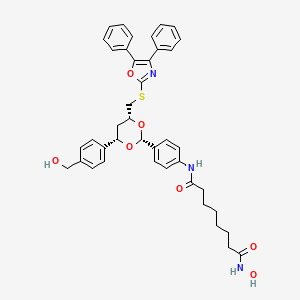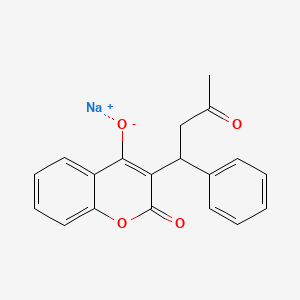![molecular formula C25H23N7OS B1684214 N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide CAS No. 925434-55-5](/img/structure/B1684214.png)
N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide
Overview
Description
SRT-1720 is an experimental drug that was studied by Sirtris Pharmaceuticals. It is intended as a small-molecule activator of the sirtuin subtype SIRT1. The compound has been studied in animals, but its safety and efficacy in humans have not been established .
Mechanism of Action
Target of Action
SRT 1720, also known as N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide, is primarily an activator of NAD(+)-dependent histone deacetylase SIRT1 . SIRT1 plays a crucial role in numerous biological processes, including cell-cycle progression, gene expression, and DNA stability .
Mode of Action
SRT 1720 interacts with its target, SIRT1, by binding to it and enhancing its activity . This interaction results in the deacetylation of various proteins, including transcription factors and enzymes, which can lead to changes in gene expression and metabolic processes .
Biochemical Pathways
The activation of SIRT1 by SRT 1720 affects several biochemical pathways. It has been shown to enhance mitochondrial function and metabolic activity . Moreover, SRT 1720 can influence the SIRT1/PGC-1α pathway, affecting mitochondrial respiration .
Pharmacokinetics
It’s known that the compound’s bioavailability, absorption, distribution, metabolism, and excretion (adme) properties can significantly impact its effectiveness .
Result of Action
In animal models of obesity and diabetes, SRT 1720 has been found to improve insulin sensitivity and lower plasma glucose levels in fat, muscle, and liver tissue . It also increases mitochondrial and metabolic function . In the context of cancer, SRT 1720 has been shown to induce lysosomal-dependent cell death in breast cancer cells .
Action Environment
The action of SRT 1720 can be influenced by various environmental factors. For instance, in the context of viral infections, it has been shown that SRT 1720 effectively addresses the heightened IL-1β levels induced by CMV and/or ox-LDL in brain endothelial cells . .
Biochemical Analysis
Biochemical Properties
N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide is a selective activator of human SIRT1 . It shows less potent activities for SIRT2 and SIRT3 . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Cellular Effects
The cellular effects of this compound are primarily due to its activation of SIRT1 . This activation can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to and activating SIRT1 . This can lead to changes in gene expression and enzyme activity .
Preparation Methods
The synthesis of SRT-1720 involves several steps. The compound is typically prepared by reacting quinoxaline-2-carboxylic acid with 2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl)aniline under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the desired product .
Chemical Reactions Analysis
SRT-1720 undergoes various chemical reactions, including:
Oxidation: SRT-1720 can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: SRT-1720 can undergo substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield its constituent parts.
Scientific Research Applications
SRT-1720 has been extensively studied for its potential therapeutic applications. Some of its key applications include:
Diabetes and Obesity: In animal models, SRT-1720 has been shown to improve insulin sensitivity and lower plasma glucose levels.
Neurodegenerative Diseases: The compound has been studied for its potential to protect against neurodegenerative diseases by activating SIRT1 and reducing oxidative stress.
Cardiovascular Diseases: SRT-1720 has been investigated for its ability to improve cardiovascular health by enhancing endothelial function and reducing inflammation.
Comparison with Similar Compounds
SRT-1720 is part of a class of compounds known as SIRT1 activators. Similar compounds include:
SRT2104: Another SIRT1 activator that has reached Phase II human trials for metabolic diseases.
SRT2183: A compound structurally similar to SRT-1720, also designed to activate SIRT1.
Resveratrol: A natural compound found in red wine that also activates SIRT1, but with less potency compared to SRT-1720.
SRT-1720 is unique in its ability to selectively activate SIRT1 with high potency, making it a valuable tool for studying the role of SIRT1 in various diseases and for potential therapeutic applications .
Properties
IUPAC Name |
N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7OS/c33-24(22-13-27-20-7-3-4-8-21(20)28-22)29-19-6-2-1-5-18(19)23-15-32-17(16-34-25(32)30-23)14-31-11-9-26-10-12-31/h1-8,13,15-16,26H,9-12,14H2,(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASPBORHOMBZMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC6=CC=CC=C6N=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00636045 | |
| Record name | N-[2-[3-(1-Piperazinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-quinoxalinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00636045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925434-55-5 | |
| Record name | N-[2-[3-(1-Piperazinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-quinoxalinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925434-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SRT 1720 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925434555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SRT-1720 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17057 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-[2-[3-(1-Piperazinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-quinoxalinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00636045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SRT-1720 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX3FHY76FZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


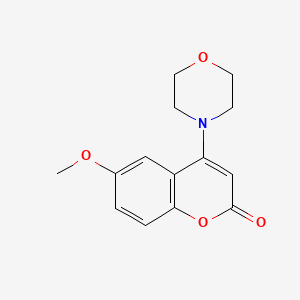

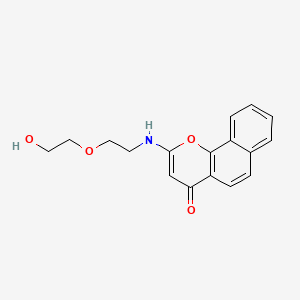
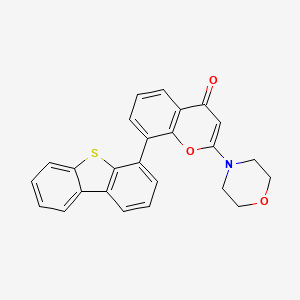

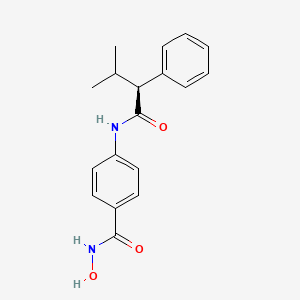

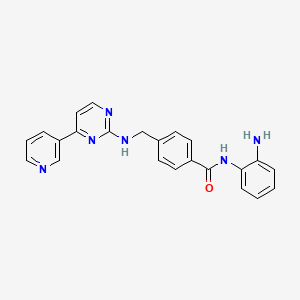
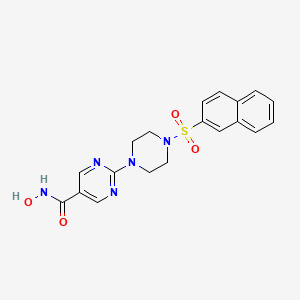
![n-[3-(n'-Hydroxycarboxamido)-2-(2-methylpropyl)-propanoyl]-o-tyrosine-n-methylamide](/img/structure/B1684147.png)

